![molecular formula C14H12INO2 B14171282 N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide CAS No. 6184-03-8](/img/structure/B14171282.png)
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a hydroxymethyl group attached to the phenyl ring and an iodine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(hydroxymethyl)aniline and 4-iodobenzoic acid.
Amide Formation: The 2-(hydroxymethyl)aniline reacts with 4-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the hydroxymethyl group.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydroxymethyl group yields the corresponding carboxylic acid.
Reduction Products: Reduction of the hydroxymethyl group results in the formation of a methyl group.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(hydroxymethyl)phenyl]-4-iodobenzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.
4-Iodo-N-(2-hydroxyphenyl)benzamide: Similar structure but with the hydroxyl group directly attached to the phenyl ring.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is unique due to the presence of both the hydroxymethyl and iodine functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions in various research fields.
Propiedades
Número CAS |
6184-03-8 |
|---|---|
Fórmula molecular |
C14H12INO2 |
Peso molecular |
353.15 g/mol |
Nombre IUPAC |
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-7-5-10(6-8-12)14(18)16-13-4-2-1-3-11(13)9-17/h1-8,17H,9H2,(H,16,18) |
Clave InChI |
PLOHQIDZFZEOFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

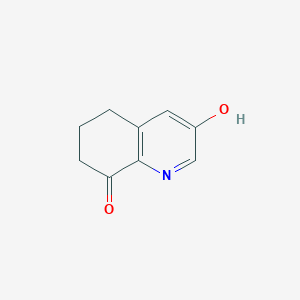
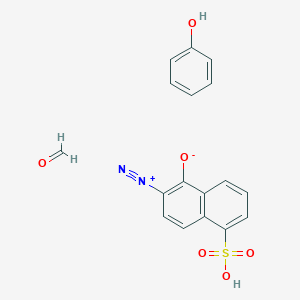
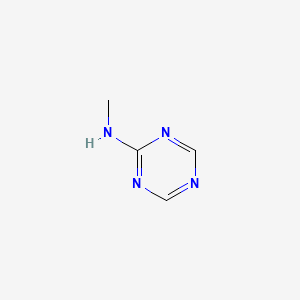
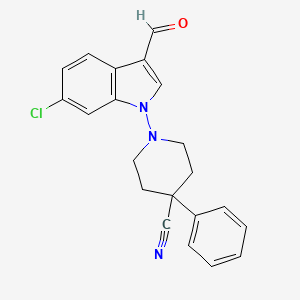

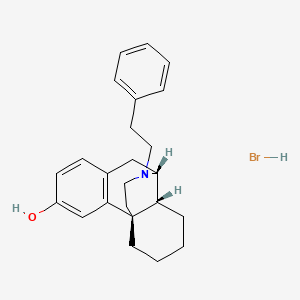

![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)

![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)
